4-(2-Cyclohexylethoxy)aniline

Catalog No.
S649758
CAS No.
76253-34-4
M.F
C14H21NO
M. Wt
219.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Cyclohexylethoxy)aniline

CAS Number

76253-34-4

Product Name

4-(2-Cyclohexylethoxy)aniline

IUPAC Name

4-(2-cyclohexylethoxy)aniline

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

InChI

InChI=1S/C14H21NO/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11,15H2

InChI Key

KZIPKNLJWRDAKV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCOC2=CC=C(C=C2)N

Synonyms

4-(2-cyclohexylethoxy)aniline, IM3829

Canonical SMILES

C1CCC(CC1)CCOC2=CC=C(C=C2)N
4-(2-Cyclohexylethoxy)aniline is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. In this paper, we will provide a comprehensive overview of this compound, including its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
4-(2-Cyclohexylethoxy)aniline is an aromatic amine with the molecular formula C14H21NO. It is a colorless to yellowish liquid that is soluble in organic solvents but not in water. The compound was first synthesized by fluorination and then substitution reaction of 4-nitroaniline in 1995, and it has since been widely studied due to its potential applications.
4-(2-Cyclohexylethoxy)aniline has a melting point of -12 to -10 ºC and a boiling point of 295 to 300 ºC. It has a density of 1.03 g/cm3 and a molecular weight of 219.33 g/mol. The compound is stable at room temperature and has good thermal stability, with little to no decomposition at temperatures up to 340 ºC. It is also relatively stable under acidic or basic conditions.
The synthesis of 4-(2-Cyclohexylethoxy)aniline can be achieved through several methods, including nucleophilic aromatic substitution, hydrosilylation reaction, and Grignard reaction. Characterization of the compound can be done through various methods, such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography.
There are various analytical methods available to detect and quantify 4-(2-Cyclohexylethoxy)aniline, such as high-performance liquid chromatography, gas chromatography-mass spectrometry, and ultraviolet-visible spectroscopy.
Studies have shown that 4-(2-Cyclohexylethoxy)aniline may have potential anti-cancer, anti-inflammatory, and antibacterial properties. It has also been found to have neuroprotective effects and could potentially be used in treating Alzheimer’s disease and other neurodegenerative disorders.
Studies on the toxicity of 4-(2-Cyclohexylethoxy)aniline have shown that it has a moderate toxicity level in rats and mice. However, it is important to note that the toxicity level may vary depending on the route of administration and the dosage used in the experiment. Due to its potential toxicity, researchers must handle 4-(2-Cyclohexylethoxy)aniline with care and use appropriate safety measures during experiments involving the compound.
4-(2-Cyclohexylethoxy)aniline has potential applications in various scientific experiments, including organic synthesis, materials science, and pharmaceutical research. It can be used as a starting material for the synthesis of various compounds, including liquid crystals, dyes, and pharmaceuticals.
Current research on 4-(2-Cyclohexylethoxy)aniline is focused on exploring its potential applications in different fields, including its use in organic electronic devices and as a material for liquid crystals. Researchers are also investigating its biological properties and potential therapeutic applications in treating various diseases.
The potential applications of 4-(2-Cyclohexylethoxy)aniline extend beyond the scientific and medical fields, and have implications for various industries, including the electronics industry, the chemical industry, and the pharmaceutical industry. The properties of 4-(2-Cyclohexylethoxy)aniline make it an attractive candidate for the development of next-generation electronic devices and advanced materials.
While 4-(2-Cyclohexylethoxy)aniline has shown promising properties and potential applications, there are also limitations and challenges that need to be addressed. One of the main limitations is its toxicity, which may limit its use in certain applications. Future research should focus on finding ways to overcome these limitations and developing safer and more effective methods for its synthesis and applications.
for research on 4-(2-Cyclohexylethoxy)aniline include exploring its potential as a material for use in photovoltaic devices and solar cells, as well as its potential as a treatment for neurodegenerative disorders. Additionally, researchers may investigate novel synthetic pathways for 4-(2-Cyclohexylethoxy)aniline that are more efficient and environmentally friendly.
4-(2-Cyclohexylethoxy)aniline is a promising compound that has gained significant attention in scientific research due to its unique properties and potential applications. This paper provided a comprehensive overview of the compound, including its physical and chemical properties, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.

XLogP3

4.3

Wikipedia

4-(2-Cyclohexylethoxy)aniline

Dates

Modify: 2023-08-15

Explore Compound Types